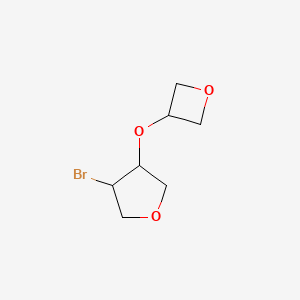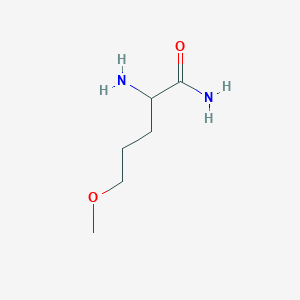
4-Chloro-2-cyclopropyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-cyclopropyl-1,3-benzothiazole is a chemical compound with the molecular formula C10H8ClNS. It belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a benzothiazole ring fused with a cyclopropyl group and a chlorine atom at the 4th position.
Métodos De Preparación
The synthesis of 4-Chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzenethiol with cyclopropyl ketones in the presence of a chlorinating agent . The reaction conditions typically include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or triethylamine. Industrial production methods may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
4-Chloro-2-cyclopropyl-1,3-benzothiazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like cyclooxygenase (COX), which are involved in the inflammatory response . Additionally, it may interact with DNA gyrase and other bacterial enzymes, leading to its antibacterial effects . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-Chloro-2-cyclopropyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Chloro-1,3-benzothiazole: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.
2-Amino-6-thiocyanato benzothiazole: Contains an amino and thiocyanato group, offering different chemical properties and applications.
2-(3,4-Dimethoxyphenyl)-6-(2-fluoroethoxy)benzothiazole: Used in PET imaging for cancer detection, highlighting its application in medical diagnostics.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H8ClNS |
|---|---|
Peso molecular |
209.70 g/mol |
Nombre IUPAC |
4-chloro-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)12-10(13-8)6-4-5-6/h1-3,6H,4-5H2 |
Clave InChI |
ZIQNCYDMSHBVKN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(S2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


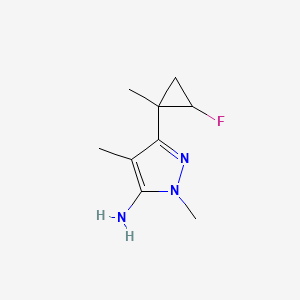

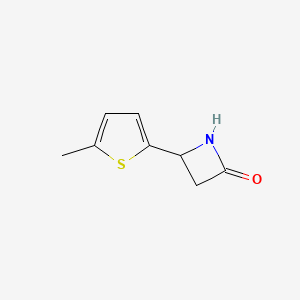
![2-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13070165.png)
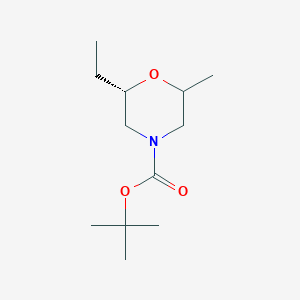
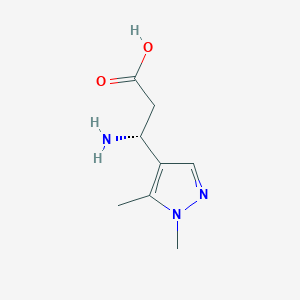
![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
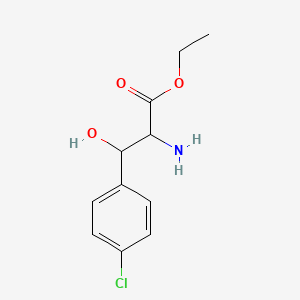
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13070205.png)
